molecular formula C11H9F2N3OS B2787193 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea CAS No. 1206998-57-3

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea

Cat. No.: B2787193
CAS No.: 1206998-57-3
M. Wt: 269.27
InChI Key: CHJBOFVHKYMNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

The role of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea in biochemical reactions is not fully understood yet. It’s known that benzothiazole derivatives have shown promising results against M. tuberculosis

Cellular Effects

The effects of this compound on various types of cells and cellular processes are currently under study. Preliminary research suggests that benzothiazole derivatives may have inhibitory effects on M. tuberculosis , indicating a potential influence on cell function.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea involves several steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired benzothiazole derivatives.

    Microwave irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis process and improving efficiency.

Chemical Reactions Analysis

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS/c1-2-3-14-10(17)16-11-15-9-7(13)4-6(12)5-8(9)18-11/h2,4-5H,1,3H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJBOFVHKYMNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NC2=C(C=C(C=C2S1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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